molecular formula C24H23NO5 B11465944 7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one

7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one

Cat. No.: B11465944
M. Wt: 405.4 g/mol
InChI Key: XESLPORLQQMLED-UHFFFAOYSA-N
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Description

7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is a complex organic compound known for its unique structural properties It is part of the furoquinoline family, which is characterized by a fused ring system incorporating both furan and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furoquinoline core, followed by the introduction of the trimethoxyphenyl group. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism by which 7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby modulating cellular responses . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is unique due to its specific combination of a furoquinoline core and a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

11-(3,4,5-trimethoxyphenyl)-14-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),8,10,12(16)-pentaen-13-one

InChI

InChI=1S/C24H23NO5/c1-27-18-10-14(11-19(28-2)23(18)29-3)20-16-9-8-13-6-4-5-7-15(13)22(16)25-17-12-30-24(26)21(17)20/h8-11H,4-7,12H2,1-3H3

InChI Key

XESLPORLQQMLED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C=CC4=C(C3=NC5=C2C(=O)OC5)CCCC4

Origin of Product

United States

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